molecular formula C12H15FN4O4 B2940302 N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 899974-55-1

N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No.: B2940302
CAS No.: 899974-55-1
M. Wt: 298.274
InChI Key: PUPQQHBVZHBSPB-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves multiple steps, starting with the reaction of 2-(dimethylamino)ethylamine with 4-fluoro-3-nitrobenzoic acid. The reaction conditions include the use of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Tin chloride, iron powder.

  • Substitution: Nucleophiles such as Grignard reagents, organolithium compounds.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Fluorinated aromatic compounds, alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is studied for its potential as a bioactive molecule. It can be used to probe biological pathways and study enzyme interactions.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine

  • N,N-Dimethylethylenediamine

  • 1,2-Ethanediamine, N,N,N',N'-tetramethyl-

Uniqueness: N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O4/c1-16(2)6-5-14-11(18)12(19)15-8-3-4-9(13)10(7-8)17(20)21/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPQQHBVZHBSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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